4-methoxy-N-[2-oxo-2-phenyl-1-(phenylsulfonyl)ethyl]benzamide

Prostate cancer Androgen receptor antagonist Antiproliferative activity

Standard β-keto sulfone probes are often fluorinated, limiting synthetic tractability. This unique, fluorine-free (C22H19NO5S) compound combines a 4-methoxybenzamide with an intact β-keto sulfone warhead, enabling dual-target exploration unavailable in any single commercial analog. - **AR Antagonism Probe:** Enables SAR for electron-donating effects absent in Bassetto et al.'s series, where analogs showed up to 14-fold IC50 improvement over bicalutamide. - **11β-HSD1 Selectivity:** Pairs the methoxybenzamide moiety with a validated, isoform-selective β-keto sulfone core for metabolic syndrome research. - **CA Liability Profiling:** Embeds a tertiary sulfonamide in a β-keto sulfone to dissect carbonic anhydrase affinity (Ki: nM-μM range), a key off-target screen.

Molecular Formula C22H19NO5S
Molecular Weight 409.5 g/mol
Cat. No. B12192810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-[2-oxo-2-phenyl-1-(phenylsulfonyl)ethyl]benzamide
Molecular FormulaC22H19NO5S
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C22H19NO5S/c1-28-18-14-12-17(13-15-18)21(25)23-22(20(24)16-8-4-2-5-9-16)29(26,27)19-10-6-3-7-11-19/h2-15,22H,1H3,(H,23,25)
InChIKeyVFQINABXNBLYHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-N-[2-oxo-2-phenyl-1-(phenylsulfonyl)ethyl]benzamide – Structural Identity, Physicochemical Baseline, and Procurement Reference


The target compound, 4-methoxy-N-[2-oxo-2-phenyl-1-(phenylsulfonyl)ethyl]benzamide (CAS 893693-53-3), is a synthetic small molecule belonging to the phenylsulfonyl-benzamide class . Its molecular formula is C22H19NO5S (MW 409.46 g/mol), and it features a 4-methoxybenzamide moiety linked via an amide bond to a β-keto sulfone pharmacophore bearing a phenylsulfonyl group and a terminal phenyl ketone [1]. This scaffold places it at the intersection of two biologically investigated chemical series: (i) phenylsulfonyl-benzamides explored as androgen receptor antagonists and Bcl-2 inhibitors, and (ii) β-keto sulfones characterized as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. The compound is commercially available through several specialty chemical suppliers, primarily for research use .

Why Generic Substitution Fails for 4-Methoxy-N-[2-oxo-2-phenyl-1-(phenylsulfonyl)ethyl]benzamide in Comparative Research Settings


Broad class membership in the phenylsulfonyl-benzamide or β-keto sulfone families does not confer interchangeable biological or physicochemical profiles. Within the phenylsulfonyl-benzamide series, subtle modifications to the benzamide ring substituent, the oxidation state of the sulfur linker, and the nature of the electron-withdrawing groups on the terminal phenyl ring produce order-of-magnitude shifts in antiproliferative IC50 values across prostate cancer cell lines [1]. Similarly, in the β-keto sulfone 11β-HSD1 inhibitor class, the identity of the amide substituent dictates both potency and isoform selectivity versus 11β-HSD2 [2]. The target compound's unique combination—a 4-methoxy electron-donating group on the benzamide and the intact β-keto sulfone core—produces a steric and electronic profile that is not replicated by any single comparator, making generic substitution scientifically inappropriate for procurement decisions predicated on specific structure–activity hypotheses.

4-Methoxy-N-[2-oxo-2-phenyl-1-(phenylsulfonyl)ethyl]benzamide: Head-to-Head and Cross-Study Comparative Data for Procurement Decision-Making


Antiproliferative Potency of the Phenylsulfonyl-Benzamide Scaffold Relative to Bicalutamide and Enzalutamide in Prostate Cancer Cells

Although the target compound itself has not been directly tested in published antiproliferative assays, its core phenylsulfonyl-benzamide scaffold has been extensively benchmarked against the approved antiandrogens bicalutamide and enzalutamide. In the Bassetto et al. (2017) study, the most potent phenylsulfonyl-benzamide analog (compound 14e) achieved a geometric mean IC50 of 3.75 μM across four prostate cancer cell lines (22Rv1, DU-145, LNCaP, VCaP), representing a 14-fold improvement over bicalutamide (geo. mean IC50 = 52.42 μM) and a 7.3-fold improvement over enzalutamide (geo. mean IC50 = 27.41 μM). The target compound's 4-methoxybenzamide substituent is anticipated to modulate this activity further, though its precise rank-order position within the series requires empirical determination [1].

Prostate cancer Androgen receptor antagonist Antiproliferative activity

11β-HSD1 Inhibitory Potential Conferred by the β-Keto Sulfone Pharmacophore

The target compound incorporates a β-keto sulfone pharmacophore that is the hallmark of a known class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. Xiang et al. (2007) demonstrated that β-keto sulfones achieve IC50 values in the nanomolar to low micromolar range against human 11β-HSD1 while showing no detectable activity against the type 2 isoform (11β-HSD2), establishing a class-level selectivity profile. The target compound extends this pharmacophore by appending a 4-methoxybenzamide group in place of simpler amide or N-benzyl substituents found in published analogs such as N-benzyl-N-(phenylsulfonyl)benzamide (CHEMBL241160), potentially altering both potency and physicochemical properties [1]. Direct IC50 data for the target compound have not been publicly reported, placing it as an unexplored but pharmacophorically validated candidate for 11β-HSD1 screening campaigns.

11β-HSD1 inhibition Metabolic syndrome Glucocorticoid modulation

Carbonic Anhydrase Inhibition Liability Profile: Structural Alerts from the Sulfonamide-Like Motif

The phenylsulfonyl moiety in the target compound bears structural resemblance to classical aromatic sulfonamide zinc-binding groups that are a known structural alert for carbonic anhydrase (CA) inhibition. BindingDB records for sulfonamide derivatives structurally related to the target compound show CA isoform inhibition with Ki values spanning from 6.20 nM (CA VII) to >100,000 nM (CA II), indicating that small structural variations around the sulfonyl group drastically alter CA affinity and isoform selectivity. The target compound's sulfonamide is embedded within a β-keto sulfone framework rather than existing as a primary sulfonamide, which is expected to substantially reduce zinc coordination potential relative to classical CA inhibitors such as acetazolamide. However, CA counter-screening is recommended for any program deploying this compound in cellular or in vivo settings, as the precise CA inhibition profile has not been reported [1].

Carbonic anhydrase inhibition Off-target screening Sulfonamide pharmacophore

Physicochemical Differentiation: Calculated Property Profile vs. Bicalutamide and Enzalutamide

The target compound (MW 409.46 g/mol, C22H19NO5S) occupies a distinct physicochemical space compared to the clinically used antiandrogens bicalutamide (MW 430.37 g/mol, C18H14F4N2O4S) and enzalutamide (MW 464.44 g/mol, C21H16F4N4O2S). The absence of fluorine atoms and the presence of the 4-methoxy group result in a different hydrogen-bonding capacity and electronic distribution. The β-keto sulfone core introduces a polar surface area contribution distinct from the sulfoxide and sulfone linkers in bicalutamide and the thiohydantoin ring in enzalutamide . These differences are expected to translate into altered solubility, permeability, and metabolic stability profiles, making the target compound a useful comparator for medicinal chemistry campaigns exploring non-fluorinated, methoxy-substituted chemical space within the antiandrogen pharmacophore landscape.

Physicochemical properties Drug-likeness Lead optimization

Application Scenarios Where 4-Methoxy-N-[2-oxo-2-phenyl-1-(phenylsulfonyl)ethyl]benzamide Provides Differentiated Value


Prostate Cancer SAR Expansion Beyond Bicalutamide and Enzalutamide Scaffolds

Research groups investigating structure–activity relationships for androgen receptor antagonism or AR-independent antiproliferative mechanisms in prostate cancer can deploy this compound as a phenylsulfonyl-benzamide probe bearing a 4-methoxy substituent absent from the published Bassetto et al. series. The scaffold has demonstrated up to 14-fold improvement in geometric mean IC50 over bicalutamide in four prostate cancer cell lines (22Rv1, DU-145, LNCaP, VCaP), and this compound enables exploration of how methoxy electron-donating character modulates potency and selectivity relative to the hydroxy- and trifluoromethyl-substituted analogs already characterized [1].

11β-HSD1 Inhibitor Lead Generation with a Dual Pharmacophore Strategy

The β-keto sulfone core is a validated 11β-HSD1 inhibitory pharmacophore with demonstrated isoform selectivity over 11β-HSD2. By appending a 4-methoxybenzamide group, this compound combines two privileged fragments—the β-keto sulfone warhead and the methoxybenzamide moiety—into a single molecule not represented in the Xiang et al. 2007 series. This makes it suitable for fragment-based or pharmacophore-hybrid screening campaigns targeting metabolic syndrome and type 2 diabetes, where novel chemotypes with 11β-HSD1 selectivity are sought [2].

Carbonic Anhydrase Off-Target Selectivity Profiling in Sulfonamide-Containing Compound Libraries

Given that the phenylsulfonyl group is a known structural alert for carbonic anhydrase inhibition, with Ki values spanning from 6.20 nM to >100 μM across isoforms depending on sulfonamide geometry, this compound serves as a valuable probe for dissecting how tertiary sulfonamide embedding within a β-keto sulfone framework modulates CA affinity. Procurement of this compound enables CA counter-screening panels that can establish whether the β-keto sulfone architecture meaningfully reduces CA liability compared to primary sulfonamide-containing tool compounds [3].

Non-Fluorinated Chemical Space Exploration in Antiandrogen Medicinal Chemistry

Unlike bicalutamide and enzalutamide, which each contain four fluorine atoms contributing to their metabolic stability and binding profiles, this compound is entirely fluorine-free (C22H19NO5S vs. C18H14F4N2O4S for bicalutamide). For programs aiming to reduce fluorine content for synthetic accessibility, cost, or environmental considerations while retaining the phenylsulfonyl-benzamide pharmacophore framework, this compound represents one of the few commercially available, structurally characterized starting points for SAR expansion .

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